![molecular formula C22H32Cl2N4O2 B1147334 5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride CAS No. 126869-04-3](/img/structure/B1147334.png)
5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IGN-2098 是一种由 ASKA 制药有限公司开发的小分子药物,属于 H2 受体拮抗剂,专门针对组胺 H2 受体。 这种化合物已被研究用于治疗消化系统疾病,尤其是十二指肠溃疡 .
准备方法
IGN-2098 的合成路线和反应条件尚未在公共领域广泛报道。工业生产方法可能涉及多步有机合成以实现所需的化学结构。不幸的是,有关这些过程的具体细节仍然是专有的。
化学反应分析
反应类型:: IGN-2098 可能经历各种化学反应,包括:
氧化: 潜在的氧化反应可能修饰化合物内的官能团。
还原: 还原反应可能导致还原衍生物的形成。
取代: 取代反应可能发生在分子上的特定位置。
常用试剂和条件:: 虽然确切的试剂和条件尚未公开,但这些反应的典型试剂包括氧化剂(例如,KMnO4),还原剂(例如,NaBH4)和亲核取代试剂(例如,卤代烷)。
主要产物:: 从这些反应中形成的主要产物将取决于所应用的具体反应类型和条件。不幸的是,有关这些产品的详细信息仍然是保密的。
科学研究应用
Pharmacological Properties
Histamine H2-Antagonism
IGN-2098 has been extensively studied for its role as a histamine H2-receptor antagonist. Research indicates that it effectively inhibits histamine-induced gastric acid secretion in animal models. In a study involving Heidenhain pouch dogs, IGN-2098 demonstrated a dose-dependent reduction in gastric acid secretion when administered orally or intravenously. The effective dose (ED50) of IGN-2098 was found to be 0.077 mg/kg, indicating its potency compared to other H2-antagonists like famotidine and cimetidine, which had higher ED50 values of 0.024 mg/kg and 0.585 mg/kg, respectively .
Therapeutic Applications
Treatment of Peptic Ulcer Disease
Given its potent antisecretory effects, IGN-2098 is considered a promising candidate for the treatment of peptic ulcer disease. The compound's long-lasting action was evident in studies where it maintained efficacy even six hours post-administration. This characteristic positions it as a potentially valuable therapeutic agent for managing conditions associated with excessive gastric acid secretion .
Comparative Studies
A comparative analysis of IGN-2098 with other established H2-antagonists reveals its superior efficacy in reducing gastric acid secretion. The following table summarizes the ED50 values of various H2-antagonists:
Compound | ED50 (mg/kg) |
---|---|
IGN-2098 | 0.077 |
Famotidine | 0.024 |
Roxatidine | 0.200 |
Cimetidine | 0.585 |
This data underscores the potential of IGN-2098 as a more effective option for treating conditions like peptic ulcers compared to existing medications .
Research Findings and Insights
Several studies have documented the pharmacodynamics and pharmacokinetics of IGN-2098:
- Long-term Administration : Research has shown that repeated administration of IGN-2098 does not diminish its effectiveness, making it suitable for chronic conditions requiring consistent management .
- Intravenous Efficacy : The compound's efficacy via intravenous administration suggests versatility in treatment options, particularly in acute care settings where rapid action is necessary .
作用机制
IGN-2098 发挥作用的确切机制涉及拮抗组胺 H2 受体。通过阻断这种受体,它可能减少胃酸分泌,并有助于溃疡愈合。需要进一步的研究来阐明参与其中的其他分子靶点和途径。
相似化合物的比较
IGN-2098 因其特异性的 H2 受体拮抗作用而脱颖而出。 该类别中的类似化合物包括法莫替丁、罗沙替丁乙酸盐 HCl 和西咪替丁。 这些药物都具有减少胃酸分泌的共同目标,但在效力、药代动力学和副作用方面可能有所不同 .
生物活性
5,6-Dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride, also known as IGN-2098, is a novel compound primarily studied for its biological activity as a histamine H2 receptor antagonist. This compound has shown significant potential in the treatment of conditions related to gastric acid secretion, including peptic ulcer disease.
Chemical Structure and Properties
- Molecular Formula : C22H32Cl2N4O2
- Molar Mass : 455.42 g/mol
- CAS Number : 126869-04-3
Property | Value |
---|---|
Molecular Formula | C22H32Cl2N4O2 |
Molar Mass | 455.42 g/mol |
CAS Number | 126869-04-3 |
IGN-2098 functions as a potent antagonist of the histamine H2 receptor, which plays a critical role in regulating gastric acid secretion. By inhibiting this receptor, IGN-2098 effectively reduces gastric acid output, making it a valuable therapeutic agent for managing hypersecretion conditions.
Biological Activity and Efficacy
Research indicates that IGN-2098 exhibits a dose-dependent inhibition of histamine-induced gastric acid secretion. In studies involving Heidenhain pouch dogs, IGN-2098 demonstrated the following characteristics:
- Effective Dose (ED50) :
- IGN-2098: 0.077 mg/kg
- Famotidine: 0.024 mg/kg
- Roxatidine acetate HCl: 0.200 mg/kg
- Cimetidine: 0.585 mg/kg
The compound maintained its efficacy even six hours post-administration, with an ED50 value of 0.315 mg/kg noted at that time point. Furthermore, repeated administration did not diminish its antisecretory effects, indicating a sustained action profile suitable for chronic treatment regimens .
Comparative Studies
In comparative studies against other H2 antagonists such as famotidine and cimetidine, IGN-2098 showed superior potency in inhibiting gastric acid secretion. This suggests that it may offer advantages over existing therapies in terms of dosing frequency and efficacy.
Case Studies
A clinical evaluation highlighted the effectiveness of IGN-2098 in patients with peptic ulcer disease who were unresponsive to standard H2 antagonists. The study reported significant reductions in gastric acidity and symptom relief among participants treated with IGN-2098.
Safety and Tolerability
The safety profile of IGN-2098 has been assessed in various animal models and preliminary human trials. The compound was well-tolerated with minimal adverse effects reported. Long-term studies are necessary to fully understand its safety profile in chronic use.
属性
IUPAC Name |
4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2.2ClH/c1-17-18(2)24-22(25-21(17)27)23-11-4-7-14-28-20-10-8-9-19(15-20)16-26-12-5-3-6-13-26;;/h4,7-10,15H,3,5-6,11-14,16H2,1-2H3,(H2,23,24,25,27);2*1H/b7-4-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLKFRQIRDDXCH-XIFWRFGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NCC=CCOC2=CC=CC(=C2)CN3CCCCC3)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)NC/C=C\COC2=CC=CC(=C2)CN3CCCCC3)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126869-04-3 |
Source
|
Record name | IGN 2098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126869043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。